

The Biological Significance of (2E)-Butenoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: (2E)-butenoyl-CoA

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Abstract

(2E)-Butenoyl-CoA, commonly known as crotonyl-CoA, is a pivotal intermediate in cellular metabolism, positioned at the crossroads of fatty acid and amino acid catabolism. Beyond its established role in energy production, recent discoveries have unveiled its profound impact on gene regulation through the post-translational modification of histones. This technical guide provides an in-depth exploration of the biological significance of **(2E)-butenoyl-CoA**, detailing its metabolic pathways, its role as a substrate for histone crotonylation, and its association with human health and disease. This document synthesizes current knowledge, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the core pathways and workflows to support advanced research and therapeutic development.

Introduction

(2E)-Butenoyl-CoA is a short-chain unsaturated acyl-coenzyme A thioester that plays a critical role in several key metabolic pathways.^[1] Historically recognized as an intermediate in the β -oxidation of fatty acids and the degradation of the amino acids lysine and tryptophan, its biological significance has expanded dramatically with the discovery of histone crotonylation. This novel epigenetic mark, where the crotonyl group from **(2E)-butenoyl-CoA** is transferred to lysine residues on histone proteins, has been shown to be a potent activator of gene transcription. The cellular concentration of **(2E)-butenoyl-CoA** directly influences the extent of

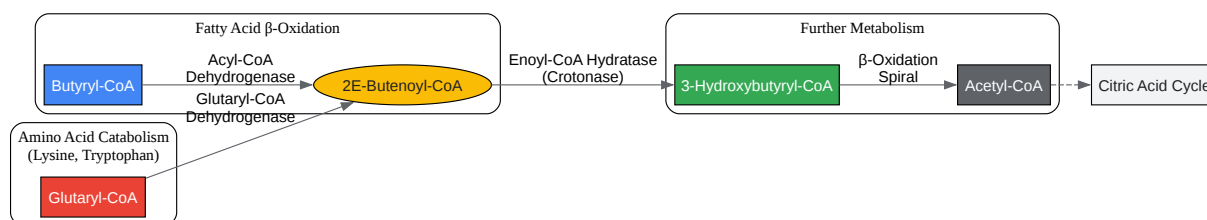
histone crotonylation, thereby linking cellular metabolic status to epigenetic regulation and gene expression.[2] This guide will delve into the multifaceted roles of this critical molecule.

Metabolic Hub: The Central Role of (2E)-Butenoyl-CoA

(2E)-Butenoyl-CoA is a key metabolic intermediate primarily generated within the mitochondria through two major catabolic pathways:

- **Fatty Acid β -Oxidation:** During the breakdown of fatty acids, butyryl-CoA is oxidized to **(2E)-butenoyl-CoA** by acyl-CoA dehydrogenase.[3]
- **Amino Acid Catabolism:** The degradation of L-lysine and L-tryptophan produces glutaryl-CoA, which is subsequently decarboxylated to yield **(2E)-butenoyl-CoA**.

Once formed, **(2E)-butenoyl-CoA** is typically hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxybutyryl-CoA, which then continues through the β -oxidation spiral to generate acetyl-CoA for the citric acid cycle.[4]



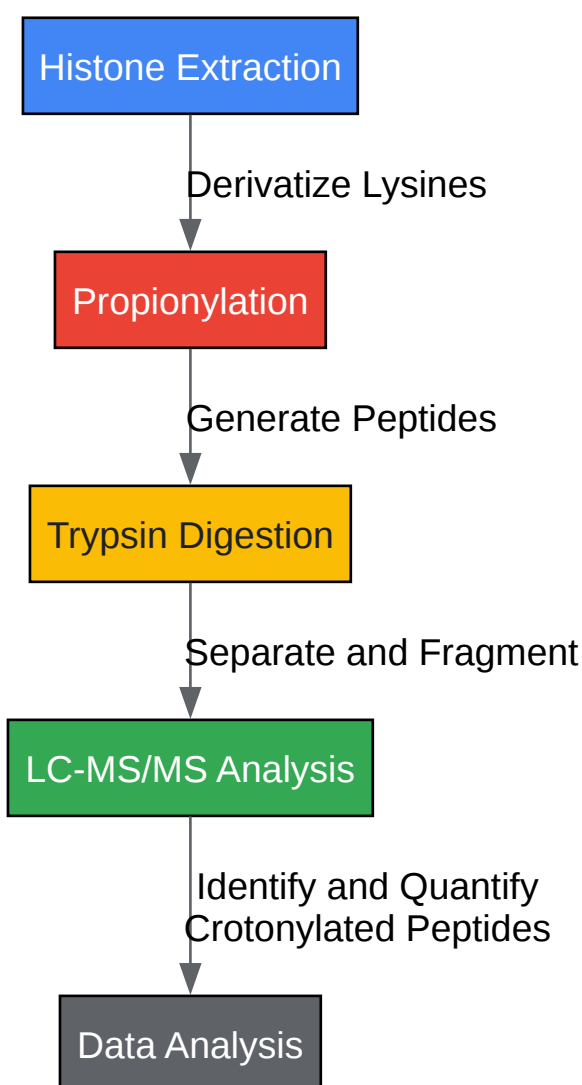
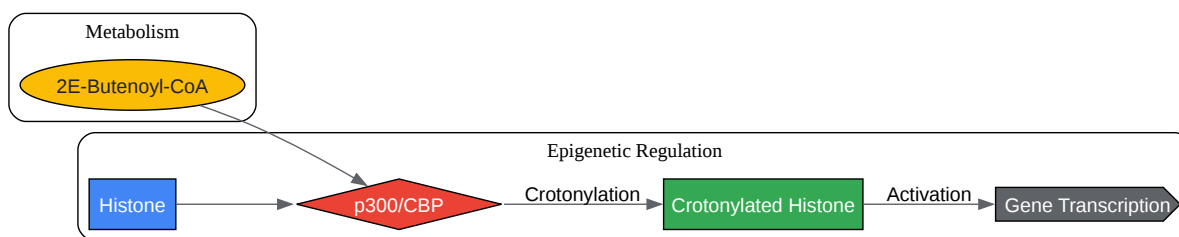
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Figure 1: Metabolic pathways involving **(2E)-butenoyl-CoA**.

Epigenetic Regulation: (2E)-Butenoyl-CoA and Histone Crotonylation

A groundbreaking discovery revealed that **(2E)-butenoyl-CoA** serves as the donor for histone lysine crotonylation, a post-translational modification that influences chromatin structure and gene expression. This modification is catalyzed by histone acetyltransferases (HATs), such as p300/CBP, which exhibit crotonyltransferase activity.

Histone crotonylation is predominantly associated with active gene transcription and is enriched at promoters and enhancers. Studies have shown that the intracellular concentration of **(2E)-butenoyl-CoA** directly correlates with the levels of global histone crotonylation, suggesting that cellular metabolism can directly impact the epigenetic landscape to regulate gene expression.^[2]



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